Sodium bismuth tartrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

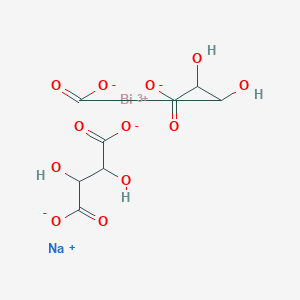

Sodium bismuth tartrate is a chemical compound with the molecular formula C12H12BiNa3O18. It is a coordination complex that includes bismuth, sodium, and tartrate ions. Historically, bismuth compounds have been used in medicine for over 300 years, primarily for treating gastrointestinal ailments and infections .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of sodium bismuth tartrate typically involves the reaction of bismuth nitrate with tartaric acid in the presence of sodium hydroxide. The process is highly dependent on the pH of the solution. For instance, a semitransparent colloidal solution of this compound can be prepared by producing an aqueous solution of the compound, extracting a magma at a pH of approximately 2.2, and then dissolving the magma into a salting-in mixture .

Industrial Production Methods: Industrial production methods for this compound often involve the hydrolytic processing of bismuth-containing nitrate solutions. This includes the dissolution of bismuth metal in nitric acid, purification from impurities, and transformation into various bismuth salts .

化学反応の分析

Types of Reactions: Sodium bismuth tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the coordination chemistry of bismuth and the presence of tartrate ions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include sodium hydroxide, nitric acid, and other mineral acids. The reaction conditions often involve tight control of pH and temperature to ensure the desired products are formed .

Major Products: The major products formed from reactions involving this compound include bismuth oxides, hydroxides, and other bismuth-based materials. These products are often used in various industrial and biomedical applications .

科学的研究の応用

Medical Applications

Sodium bismuth tartrate has been primarily used in the treatment of gastrointestinal disorders, particularly those caused by Helicobacter pylori.

- Mechanism of Action : The compound forms a protective coating over ulcerated tissues, which helps to shield them from gastric acid and promotes healing. It also exhibits antimicrobial properties, making it effective against various pathogens.

-

Clinical Studies :

- A study indicated that intravenous administration of this compound was effective in treating patients with tularemia, showcasing its potential beyond gastrointestinal applications .

- Historical reports have documented its use in treating ulcers and other gastrointestinal ailments, emphasizing its role in traditional medicine .

Research Applications

This compound is utilized in various research contexts:

- Chemistry : It serves as a precursor for synthesizing other bismuth compounds. Its coordination chemistry allows it to participate in reactions that yield novel materials.

- Biology : Researchers investigate its antimicrobial and antiviral properties, contributing to the development of new therapeutic agents.

- Pharmacology : Studies focus on its pharmacokinetics and biochemical pathways, providing insights into how it interacts with biological systems.

Industrial Applications

In industry, this compound is employed in several areas:

- Catalysts Production : The compound is used in the synthesis of catalysts due to its unique chemical properties.

- Optical Glasses and Pigments : Its ability to enhance solubility and reactivity makes it suitable for producing high-quality optical materials and pigments.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Gastrointestinal Ulcers : A clinical trial involving patients with Helicobacter pylori-related ulcers demonstrated significant healing rates when treated with this compound compared to control groups receiving standard treatment regimens.

- Tularemia Treatment : In a follow-up study on the intravenous use of this compound for tularemia, researchers reported a notable reduction in symptoms and improved recovery times among treated patients .

作用機序

Sodium bismuth tartrate can be compared with other bismuth-based compounds such as bismuth subnitrate, bismuth subsalicylate, and bismuth citrate. These compounds share similar antimicrobial and medicinal properties but differ in their chemical structure and specific applications. For example, bismuth subsalicylate is commonly used to treat diarrhea and gastrointestinal disorders, while bismuth subnitrate is used in wound care .

類似化合物との比較

- Bismuth subnitrate

- Bismuth subsalicylate

- Bismuth citrate

- Bismuth oxide

- Bismuth sulfide

- Bismuth telluride

Sodium bismuth tartrate stands out due to its unique coordination chemistry and the presence of tartrate ions, which enhance its solubility and reactivity in various applications.

生物活性

Sodium bismuth tartrate (SBT) is a compound that has garnered attention for its biological activities, particularly in the treatment of gastrointestinal disorders and its antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical applications, and recent research findings.

Overview of this compound

This compound is a bismuth-containing compound that has been used primarily in the treatment of peptic ulcers, especially those associated with Helicobacter pylori infection. It functions as an antimicrobial agent and has been studied for its potential therapeutic effects in various diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity :

- Inhibition of Enzymatic Activity :

-

Multi-target Interaction :

- Recent studies have shown that bismuth compounds interact with multiple targets within bacterial cells, disrupting oxidative defense systems and metabolic pathways .

- For instance, SBT has been shown to downregulate virulence factors like CagA and VacA in H. pylori, which are involved in pathogenicity.

Clinical Applications

This compound has been utilized in various clinical settings:

- Treatment of Peptic Ulcers : SBT is effective in combination with antibiotics for eradicating H. pylori, thus promoting ulcer healing .

- Yaws Treatment : Historical data indicate its use in treating yaws, a tropical disease caused by Treponema pallidum .

- Potential Use in Cancer Therapy : Some studies suggest that bismuth compounds may also exhibit anticancer properties, although more research is needed to elucidate this potential .

Research Findings

Recent studies have expanded our understanding of the biological activities of this compound:

- A study demonstrated that SBT significantly inhibited the growth of H. pylori strains isolated from patients, showing a reduction in bacterial load and virulence factors .

- Another investigation highlighted the compound's ability to restore the efficacy of antibiotics against resistant strains by inhibiting metallo-β-lactamases .

Case Studies

Several case studies have illustrated the effectiveness and safety profile of this compound:

- A clinical follow-up on yaws cases treated with SBT showed significant improvement in patients' conditions, underscoring its therapeutic potential .

- In a study involving rheumatoid arthritis patients, this compound was associated with nephrotic syndrome; however, this adverse effect was rare and necessitated careful patient monitoring during treatment .

Data Tables

The following table summarizes key findings related to the biological activity and clinical applications of this compound:

特性

CAS番号 |

31586-77-3 |

|---|---|

分子式 |

C4H2BiNaO6 |

分子量 |

378.02 g/mol |

IUPAC名 |

bismuth;sodium;(2R,3R)-2,3-dioxidobutanedioate |

InChI |

InChI=1S/C4H4O6.Bi.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2H,(H,7,8)(H,9,10);;/q-2;+3;+1/p-2/t1-,2-;;/m1../s1 |

InChIキー |

YPQBHUDKOKUINZ-OLXYHTOASA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Bi+3] |

異性体SMILES |

[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Bi+3] |

正規SMILES |

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Bi+3] |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

2,3-dihydroxy-butanedioicaci(r-(r*,r*))-butanedioicacibismuthsodiumsalt; tartaricacid,bismuthsodiumsalt; Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, bismuth sodium salt |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。